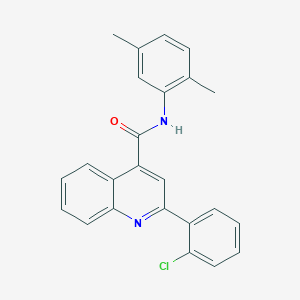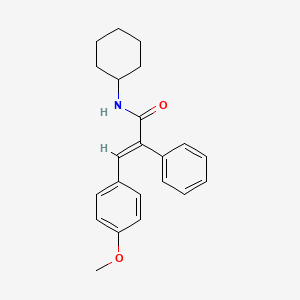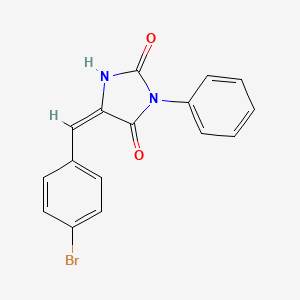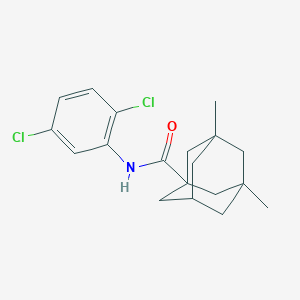
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline-based drugs. CQ has been extensively studied for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders. In
Mécanisme D'action
The exact mechanism of action of CQ is not fully understood, but it is believed to act by inhibiting the heme polymerization process that is essential for the survival of the Plasmodium parasite. CQ is also thought to interfere with the DNA synthesis and cell division processes in cancer cells, leading to their death. In autoimmune disorders, CQ is believed to act by suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
CQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of heme polymerization in the Plasmodium parasite, the inhibition of autophagy in cancer cells, and the suppression of the immune response in autoimmune disorders. CQ has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages for lab experiments, including its low cost, wide availability, and ease of synthesis. However, CQ also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration of the concentration and duration of CQ treatment is necessary to avoid unwanted side effects.
Orientations Futures
There are several future directions for the research on CQ, including the development of more potent derivatives with improved pharmacokinetic properties, the investigation of its potential use in combination with other drugs for the treatment of malaria, cancer, and autoimmune disorders, and the elucidation of its exact mechanism of action. Additionally, the use of CQ as a tool for studying autophagy and other cellular processes may lead to new insights into the pathogenesis of various diseases.
Méthodes De Synthèse
The synthesis of CQ involves the reaction of 2-chlorobenzonitrile with 2,5-dimethylaniline and subsequent cyclization with 4-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or dimethylformamide. The yield of CQ can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
CQ has been extensively studied for its potential use in treating malaria, a parasitic disease that affects millions of people worldwide. CQ is believed to act by inhibiting the growth and replication of the Plasmodium parasite, the causative agent of malaria. In addition to its antimalarial activity, CQ has also been investigated for its potential use in treating cancer and autoimmune disorders, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-16(2)22(13-15)27-24(28)19-14-23(18-8-3-5-9-20(18)25)26-21-10-6-4-7-17(19)21/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPALSFXRFBPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5064978.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)

![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)


![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)

![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
